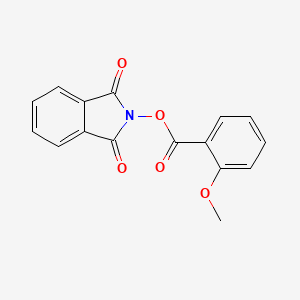

1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 2-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO5/c1-21-13-9-5-4-8-12(13)16(20)22-17-14(18)10-6-2-3-7-11(10)15(17)19/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDIDMRXIKZDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis of 1,3 Dioxoisoindolin 2 Yl 2 Methoxybenzoate

Spectroscopic Characterization

The precise molecular structure of 1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate (B1232891) has been determined through a combination of spectroscopic methods. These techniques provide complementary information that, when integrated, allows for an unambiguous assignment of the compound's constitution and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate, both ¹H and ¹³C NMR spectra provide critical data for its structural assignment. rsc.org

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, displays a series of distinct signals that correspond to the different types of protons present in the molecule. rsc.org

A sharp singlet at 3.93 ppm is attributed to the three protons of the methoxy (B1213986) group (-OCH₃). rsc.org The aromatic region of the spectrum shows a complex pattern of signals. A multiplet between 7.03 and 7.07 ppm corresponds to two protons, while another multiplet between 7.59 and 7.63 ppm integrates to one proton. rsc.org Two doublets of doublets are observed at 7.79 ppm (J = 3.2 Hz, 5.6 Hz) and 7.91 ppm (J = 3.2 Hz, 5.6 Hz), each corresponding to two protons. rsc.org Finally, a doublet of doublets at 8.11 ppm (J = 1.6 Hz, 8.0 Hz) accounts for the remaining aromatic proton. rsc.org

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Number of Protons | Assignment |

| 3.93 | s | 3H | -OCH₃ | |

| 7.03-7.07 | m | 2H | Aromatic H | |

| 7.59-7.63 | m | 1H | Aromatic H | |

| 7.79 | dd | 3.2, 5.6 | 2H | Aromatic H |

| 7.91 | dd | 3.2, 5.6 | 2H | Aromatic H |

| 8.11 | dd | 1.6, 8.0 | 1H | Aromatic H |

The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, provides information about the carbon skeleton of the molecule. rsc.org The spectrum shows a total of 12 distinct signals, corresponding to the 16 carbon atoms in the molecule, indicating some degree of symmetry.

The methoxy carbon appears at 56.1 ppm. rsc.org The aromatic and carbonyl carbons resonate in the downfield region. The signals at 112.2, 114.2, 120.3, 123.9, 129.1, 132.7, 134.6, and 135.9 ppm are assigned to the aromatic carbons. rsc.org The three carbonyl carbons are observed at 160.6, 161.3, and 162.3 ppm. rsc.org

| Chemical Shift (δ) in ppm | Assignment |

| 56.1 | -OCH₃ |

| 112.2 | Aromatic C |

| 114.2 | Aromatic C |

| 120.3 | Aromatic C |

| 123.9 | Aromatic C |

| 129.1 | Aromatic C |

| 132.7 | Aromatic C |

| 134.6 | Aromatic C |

| 135.9 | Aromatic C |

| 160.6 | Carbonyl C |

| 161.3 | Carbonyl C |

| 162.3 | Carbonyl C |

While one-dimensional ¹H and ¹³C NMR spectra provide foundational information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the unambiguous assignment of all proton and carbon signals. COSY experiments would reveal the coupling relationships between protons, helping to delineate the spin systems within the aromatic rings. HSQC would correlate each proton with its directly attached carbon, confirming the assignments made from the 1D spectra. Although specific 2D NMR data for this compound is not detailed in the available literature, the application of these techniques is a standard and essential step in the complete structural elucidation of complex organic molecules.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization-Time of Flight (ESI-TOF) was employed to determine the exact mass of the molecule and confirm its elemental composition. rsc.org The calculated mass for the protonated molecule, [M+H]⁺, with the formula C₁₆H₁₂NO₅, is 298.0715 m/z. rsc.org The experimentally observed mass was found to be 298.0726 m/z, which is in excellent agreement with the calculated value, thus confirming the molecular formula. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for the identification of functional groups within a molecule. Although a specific experimental IR spectrum for this compound is not provided in the cited sources, the expected characteristic absorption bands can be predicted based on its structure.

The presence of the ester and imide carbonyl groups would be indicated by strong absorption bands in the region of 1680-1750 cm⁻¹. The ester carbonyl (C=O) stretch is typically observed around 1735-1750 cm⁻¹, while the imide carbonyls would likely show two distinct stretching bands due to symmetric and asymmetric vibrations. The C-O stretching vibrations of the ester and methoxy groups would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ range.

X-ray Crystallography for Solid-State Structure Determination

Should a crystallographic study be performed, it would yield specific crystal data. This data is typically presented in a standardized format, as shown in the hypothetical table below. This information defines the size and shape of the unit cell—the fundamental repeating unit of the crystal—and the symmetry operations that describe the crystal's structure.

Interactive Table: Hypothetical Crystal Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Parameter | Value (Example) |

|---|---|

| Chemical Formula | C₁₆H₁₁NO₅ |

| Formula Weight | 297.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

The analysis of the crystal structure would reveal the preferred solid-state conformation of the molecule. Key conformational features include the planarity of the isoindoline (B1297411) and benzoate (B1203000) ring systems and the relative orientation of these two groups. This orientation is defined by the dihedral angle between the planes of the two rings. In related structures, the substituent group attached to the nitrogen atom of the isoindoline ring is often oriented nearly perpendicular to the plane of the isoindoline system.

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice.

In the absence of strong hydrogen bond donors like N-H or O-H groups in this compound, the crystal packing would likely be stabilized by weaker C-H⋯O hydrogen bonds. These interactions would involve the aromatic C-H groups of both the isoindoline and benzoate rings acting as donors, and the oxygen atoms of the carbonyl and ester groups acting as acceptors. Such interactions are commonly observed in the crystal structures of related phthalimide (B116566) derivatives, where they link molecules into larger supramolecular assemblies.

Aromatic rings, such as the phenyl rings in the isoindoline and benzoate moieties, can interact through π-π stacking. This type of interaction involves the face-to-face or offset stacking of the aromatic systems. The presence and geometry of these interactions, including the distance between the centroids of the interacting rings (typically in the range of 3.3–3.8 Å), would be determined from the crystal structure. These interactions play a significant role in the dense packing of aromatic molecules in the solid state.

Intermolecular Interactions in the Crystal Lattice

Conformational Dynamics in Solution

The conformation of a molecule in solution can differ from its solid-state structure and is often dynamic. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to study the conformational behavior of molecules in solution. Such studies on N-acyloxyphthalimides could reveal information about the rotational freedom around the N-O and O-C bonds, potentially identifying the most stable solution-phase conformers. However, specific studies on the conformational dynamics of this compound in solution were not found in the searched literature.

Computational and Theoretical Investigations of 1,3 Dioxoisoindolin 2 Yl 2 Methoxybenzoate

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of molecules. nih.gov It is instrumental in predicting molecular geometries, orbital energies, and spectroscopic properties with high accuracy.

A fundamental step in computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, providing a stable three-dimensional structure. For a molecule like 1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate (B1232891), this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Electronic structure analysis would reveal the distribution of electron density. The oxygen and nitrogen atoms, being highly electronegative, are expected to carry partial negative charges, while the adjacent carbonyl carbon atoms would exhibit partial positive charges. This charge distribution is crucial for understanding the molecule's reactivity and electrostatic potential. nih.gov

Table 1: Predicted Key Geometric Parameters for 1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate (Illustrative) Data based on typical values from related structures.

| Parameter | Predicted Value |

| C=O Bond Length (Isoindoline) | ~1.21 Å |

| N-C (Imide) Bond Length | ~1.40 Å |

| C-O (Ester) Bond Length | ~1.35 Å |

| Dihedral Angle (Isoindoline-Benzoate) | 60-90° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. nih.govwikipedia.org

In computational studies of similar isoindoline (B1297411) derivatives, the HOMO is often localized on the substituted aromatic ring (the benzoate (B1203000) part in this case), which is typically more electron-rich. nih.govbohrium.com Conversely, the LUMO is frequently centered over the electron-deficient isoindoline-1,3-dione moiety. nih.govbohrium.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Localized on the 2-methoxybenzoate ring |

| LUMO | -1.5 to -2.5 | Localized on the 1,3-dioxoisoindoline ring |

| HOMO-LUMO Gap | 4.0 to 6.0 | Indicates high stability |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in experimental infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, researchers can confidently assign specific vibrational modes to the observed peaks.

For this compound, key predicted vibrations would include:

C=O Stretching: Strong absorptions characteristic of the imide carbonyl groups, typically predicted in the 1700-1800 cm⁻¹ region.

C-N Stretching: Vibrations associated with the imide ring structure.

C-O-C Stretching: Asymmetric and symmetric stretching of the ester and methoxy (B1213986) groups.

Aromatic C-H Stretching: Vibrations occurring above 3000 cm⁻¹.

Theoretical calculations on related benzamide (B126) compounds have shown excellent correlation between DFT-predicted frequencies and those measured by FT-IR spectroscopy, validating the accuracy of the computational model. scispace.com

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide insights into a static, minimum-energy structure, molecular dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. An MD simulation would reveal the conformational flexibility of this compound, particularly the rotation around the N-O and O-C single bonds connecting the two ring systems. This analysis helps identify the most stable and frequently occurring conformations in different environments, such as in solution.

Supramolecular Interactions and Crystal Packing Prediction

Understanding how molecules interact with each other is key to predicting crystal structure and material properties.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govscispace.com The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, while blue regions represent weaker interactions. nih.gov

For this compound, this analysis would likely reveal the significance of several types of interactions:

C-H···O Hydrogen Bonds: These are expected to be the dominant interactions, linking molecules into a stable three-dimensional network. researchgate.netresearchgate.net

π–π Stacking: The aromatic rings of the isoindoline and benzoate moieties can stack on top of each other, contributing significantly to crystal stability. nih.govresearchgate.net The inter-centroid distance between stacked rings is a key parameter, typically ranging from 3.4 to 4.3 Å. nih.gov

Mechanistic Investigations of Biological Interactions Excluding Clinical, Safety, and Dosage

In Silico Predictive Modeling of Molecular Target Interactions

ADMET Prediction (Excluding Metabolism and Toxicity Profiles for Safety/Adverse Effects)Specific predictive data on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties for 1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate (B1232891) are not available in published literature. While general ADMET prediction tools and servers exist, results from such analyses for this specific compound have not been reported.

Absorption and Distribution Parameters

Biochemical and Cellular Mechanism Studies (In Vitro Focus)

The in vitro biochemical and cellular effects of 1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate and its derivatives have been a subject of scientific inquiry, particularly focusing on their interactions with various enzymes and cellular components. These studies provide foundational knowledge on the compound's mechanism of action at a molecular level.

Enzyme Inhibition Assays and Kinetics (e.g., MAO, Cholinesterase, HDAC8)

While the broader class of isoindoline-1,3-dione derivatives has been investigated for inhibitory activity against several enzymes, specific kinetic data for this compound is limited. Research into related compounds suggests that the phthalimide (B116566) moiety can be a key pharmacophore for enzyme inhibition.

Determination of IC50 Values

Specific IC50 values for this compound against monoamine oxidase (MAO), cholinesterase, and histone deacetylase 8 (HDAC8) are not well-documented in the current body of scientific literature. The inhibitory potential of this exact molecule remains an area for further investigation.

Selectivity Profiling against Enzyme Isoforms

A detailed selectivity profile of this compound against various enzyme isoforms, such as MAO-A versus MAO-B or different HDAC isoforms, has not been established. Such studies are essential to understand the compound's specificity and potential for targeted therapeutic applications.

Molecular Pathways and Signaling Cascade Modulation

The influence of this compound on specific molecular pathways and signaling cascades has not been a direct focus of published research. Understanding how this compound may modulate intracellular signaling is critical to unraveling its broader cellular effects.

Interactions with Cellular Components at a Molecular Level (e.g., Ribosomal Subunits, Ergosterol (B1671047) Synthesis)

Direct evidence of interactions between this compound and cellular components such as ribosomal subunits or its interference with processes like ergosterol synthesis is not currently available. Research in this area would be necessary to determine if the compound has effects on protein translation or fungal cell membrane integrity.

Cell-Based Assays (Excluding Cytotoxicity as a "Safety/Adverse Effect")

Cell-based assays are crucial for understanding how chemical compounds influence cellular behavior. For the broader class of phthalimide derivatives, these studies have revealed influences on fundamental cellular processes.

Phthalimide derivatives have been shown to modulate key cellular signaling pathways involved in cell growth and differentiation. biomedgrid.com One of the significant pathways implicated is the PI3K/Akt/mTOR pathway, which is central to regulating cell proliferation and survival. biomedgrid.com Glycoconjugated phthalimides, for instance, have demonstrated the ability to inhibit enzymes within this pathway, suggesting a mechanism for influencing cell growth and differentiation processes. biomedgrid.com

In the context of cancer cell lines, certain isoindoline-1,3-dione derivatives have been investigated for their impact on cellular death mechanisms. For example, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione was found to induce both apoptosis and necrosis in Raji cells, a type of lymphoma cell line. researchgate.net This indicates that some derivatives can actively trigger programmed cell death pathways. researchgate.net Further studies on other isoindole-1,3-(2H) dione (B5365651) derivatives have shown they can arrest the cell cycle and induce apoptosis in human cancer cell lines such as Caco-2 and HCT-116. researchgate.net

The table below summarizes the effects of representative phthalimide derivatives on various cellular processes.

| Compound Class | Cell Line(s) | Observed Effect | Implicated Pathway/Mechanism |

| Glycoconjugated Phthalimides | Not Specified | Inhibition of cell growth and differentiation-related enzymes | PI3K/Akt/mTOR pathway |

| 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (lymphoma) | Induction of apoptosis and necrosis | Programmed cell death |

| Isoindole-1,3-(2H) dione derivatives | Caco-2, HCT-116 (colon cancer) | Cell cycle arrest, induction of apoptosis | Cell cycle regulation |

This table is illustrative and based on findings for the broader class of phthalimide derivatives, not specifically this compound.

The investigation of how compounds act in combination with other agents can reveal synergistic or antagonistic interactions at the molecular level. For phthalimide analogs, some studies have explored these combinatorial effects, particularly in the context of antimalarial activity.

A study on phthalimide–benzimidazole–triazole analogs revealed synergistic effects when combined with existing antimalarial drugs, chloroquine (B1663885) (CQ) and dihydroxyartemisinin (DHA), against both sensitive (3D7) and resistant (W2) strains of Plasmodium falciparum. nih.gov This synergy suggests that the phthalimide analogs may act on molecular targets that are distinct from but complementary to those of conventional antimalarial drugs, potentially helping to overcome drug resistance mechanisms. nih.gov

The table below details the observed combinatorial effects of specific phthalimide analogs.

| Phthalimide Analog(s) | Combination Agent(s) | Target Organism/Cell Line | Observed Combinatorial Effect |

| Phthalimide–benzimidazole–triazole analogs | Chloroquine (CQ) | Plasmodium falciparum (3D7 and W2 strains) | Synergistic |

| Phthalimide–benzimidazole–triazole analogs | Dihydroxyartemisinin (DHA) | Plasmodium falciparum (3D7 and W2 strains) | Synergistic |

This table presents findings for specific phthalimide analogs and is intended to illustrate the potential for combinatorial effects within this compound class.

Potential Applications in Advanced Chemical Research and Materials Science

Role as Building Blocks in Complex Molecule Synthesis

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry and organic synthesis, valued for its stability and versatile reactivity. mdpi.com This core structure allows the molecule to serve as a crucial starting material or intermediate in the construction of more elaborate molecular architectures.

Precursors for Heterocyclic Systems

The isoindoline-1,3-dione moiety is a well-established precursor for a variety of nitrogen-containing heterocyclic systems. beilstein-journals.org The reactive nature of the imide group, particularly the acidic proton on the nitrogen in related structures, facilitates transformations into diverse ring systems. mdpi.com Synthetic strategies often involve the condensation of phthalic anhydride (B1165640) with various amino-containing compounds to generate N-substituted isoindoline-1,3-dione derivatives. researchgate.netgsconlinepress.commdpi.com These derivatives can then undergo further reactions, such as ring-opening and subsequent cyclization, to yield complex heterocyclic frameworks like quinazolinones and pyrrolo[1,2-a]quinoxalines. mdpi.com The synthesis of fused heterocyclic systems, such as pyrazolo[3,4-c] lookchem.comrsc.orgbenzothiazepines, can also originate from precursors containing the isoindoline (B1297411) dione (B5365651) structure. researchgate.net This versatility makes compounds like 1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate (B1232891) valuable intermediates for generating libraries of novel heterocyclic compounds with potential biological activities.

Intermediates in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are a cornerstone of modern organic synthesis due to their efficiency and atom economy. Isoindoline-1,3-dione derivatives have been successfully employed as key components in such reactions. researchgate.net For instance, they can participate in one-pot, three-component approaches to generate complex molecules like thioalkylated benzimidazole-based isoindoline-1,3-diones. researchgate.net The phthalimide (B116566) structure can act as a stable core onto which other functionalities are built through the sequential or concerted formation of multiple bonds. This approach streamlines the synthesis process, avoiding the isolation of intermediates and reducing waste, which is crucial for the efficient production of complex chemical entities.

Exploration as Functional Materials

The aromatic and electron-accepting nature of the phthalimide group, combined with the electronic characteristics of the 2-methoxybenzoate substituent, suggests that 1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate could be explored for applications in functional organic materials.

Luminescence Properties and Tunability

N-substituted phthalimides, the class of compounds to which this compound belongs, are known to exhibit luminescence, including fluorescence and phosphorescence. rsc.org The photophysical properties are highly dependent on the nature of the substituent attached to the nitrogen atom and the substitution pattern on the phthalimide ring. researchgate.netrsc.org For example, N-(dialkylaminomethyl)phthalimides can fluoresce from an excited singlet state and phosphoresce from a triplet state at low temperatures. rsc.org The introduction of electron-donating groups can enhance fluorescence quantum yields, often through an intramolecular charge-transfer (ICT) mechanism. rsc.org The emission properties can be tuned by altering solvent polarity, indicating a change in the dipole moment upon excitation. rsc.org While unsubstituted N-cyclohexylphthalimide shows almost no emission, derivatives with alicyclic amino groups exhibit enhanced fluorescence. rsc.org This tunability suggests that by modifying the substituents, phthalimide derivatives can be designed as fluorescent probes or as materials for organic light-emitting diodes (OLEDs). lookchem.comresearchgate.net

Interactive Data Table: Photophysical Properties of Related N-Substituted Phthalimides

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Solvent | Reference |

| N-(Dibenzylaminomethyl)phthalimide | - | ~440 (Phosphorescence) | - | Ethanol (77 K) | rsc.org |

| Tetra(biphenyl-4-yl)phthalimide (n-butyl sub.) | - | 455-512 | Varies with solvent | CH2Cl2/EtOH | lookchem.com |

| 4-Amino-N-methylphthalimide | - | - | - | Various | semanticscholar.org |

| 4-(Piperidin-1-yl)-N-cyclohexylphthalimide | 350 | 501 | 0.44 | Toluene | rsc.org |

| N-(3-Bromopropyl)-4-acetamido-1,8-naphthalimide* | - | - | 0.77 | Water | researchgate.net |

*Note: 1,8-naphthalimides are structurally distinct but are also investigated for their strong fluorescence.

Photo-Controlled Systems

The excited-state reactivity of N-substituted phthalimides indicates their potential use in photo-controlled systems. Research has shown that certain N-substituted phthalimides undergo photochemical cyclization reactions. rsc.org This type of photoreaction is characteristic of molecules with (n,π*) excited states and involves processes like intramolecular hydrogen abstraction. The mechanism for these reactions may involve an initial electron transfer step, which is influenced by the molecule's electronic structure and environment. rsc.org Such photo-induced transformations allow for the spatial and temporal control of chemical reactions using light, which is the fundamental principle behind photo-controlled systems like photoswitches and photo-responsive materials. The ability to trigger a structural change with light opens up possibilities for applications in areas such as targeted drug delivery, optical data storage, and molecular machinery.

Co-crystallization Strategies for Material Modification

Co-crystallization is a powerful technique in materials science used to modify the physicochemical properties of solid-state materials without altering the chemical structure of the constituent molecules. This strategy involves combining two or more different molecules in a stoichiometric ratio within a single crystal lattice. For organic compounds, this can lead to improved properties such as solubility, stability, and bioavailability.

While specific studies on the co-crystallization of this compound are not extensively documented, the strategy remains highly relevant. The phthalimide core possesses hydrogen bond acceptors (carbonyl oxygens) and potential for π–π stacking interactions, making it a suitable candidate for forming co-crystals with other molecules (co-formers) that have complementary functionalities, such as hydrogen bond donors. By carefully selecting co-formers, it is possible to engineer the crystal structure and, consequently, the bulk properties of the material. This approach could be used to enhance the luminescence of the compound in the solid state by preventing aggregation-caused quenching or to modify its mechanical and thermal properties for specific material applications.

Future Research Directions and Unanswered Questions

Development of Novel Synthetic Methodologies

The synthesis of N-acyloxyphthalimides, including 1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate (B1232891), typically relies on established condensation reactions. Standard methods involve the coupling of N-hydroxyphthalimide with a corresponding carboxylic acid or its more reactive acyl chloride derivative. nih.gov

Future research could focus on developing more efficient, sustainable, and versatile synthetic protocols. Key areas for exploration include:

Catalytic Methods: Investigating novel catalysts to improve reaction rates and yields while lowering the energy requirements. This could involve exploring enzymatic or organocatalytic systems to replace traditional coupling reagents.

Flow Chemistry: Adapting the synthesis to continuous flow processes could offer benefits in terms of scalability, safety, and product consistency compared to batch synthesis.

One-Pot Procedures: Designing multi-component, one-pot reactions that combine the formation of the activated carboxylic acid and its subsequent coupling with N-hydroxyphthalimide would streamline the synthetic process, making it more atom-economical and time-efficient.

Photocatalytic Synthesis: Given the known photosensitivity of the N-O bond, exploring visible-light-mediated synthetic routes could provide milder reaction conditions and unique reactivity patterns. acs.org

A comparison of current and potential future synthetic approaches is summarized below.

| Feature | Current Method (e.g., Carbodiimide Coupling) | Future Novel Methodologies |

| Reagents | Stoichiometric coupling agents (e.g., DIC, EDCI) | Catalytic amounts of novel catalysts (organo, bio, or metal-based) |

| Conditions | Typically room temperature, batch processing | Potentially milder conditions, continuous flow systems |

| Efficiency | Good yields but can generate stoichiometric byproducts | Higher atom economy, reduced waste, improved scalability |

| Versatility | Reliable for a range of substrates | Potential for broader substrate scope and functional group tolerance |

Advanced Spectroscopic Characterization Techniques

Initial characterization of 1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate has been established through fundamental spectroscopic techniques. However, a deeper understanding of its structural and electronic properties necessitates the application of more advanced methods.

Future research should employ a suite of advanced spectroscopic and analytical techniques to build a comprehensive profile of the molecule:

Solid-State NMR (ssNMR): To probe the structure, conformation, and intermolecular interactions of the compound in its solid, crystalline state.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. This is crucial for understanding intermolecular forces like π–π stacking, which are common in phthalimide-containing structures. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: The N-O bond in N-acyloxyphthalimides is known to be relatively weak and can undergo homolytic cleavage to form radicals. escholarship.org EPR spectroscopy would be an invaluable tool to detect and characterize any radical species formed upon thermal or photochemical stimulation, providing insight into reaction mechanisms. escholarship.org

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule in detail, helping to confirm its structure and understand its stability.

| Technique | Information Gained | Potential Research Question |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, crystal packing, intermolecular interactions. nih.gov | What is the preferred solid-state conformation? How do molecules interact via π-stacking or hydrogen bonding? |

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical species. escholarship.org | Can the phthalimide (B116566) N-oxyl radical be generated from this molecule under specific conditions (e.g., light, heat)? |

| Solid-State NMR (ssNMR) | Conformation and dynamics in the solid state. | Does the molecule exhibit different conformations or polymorphism in the solid state? |

| Circular Dichroism (CD) Spectroscopy | Chirality and secondary structure of interactions with biomolecules. | If interacting with a chiral biological target, does it induce a CD signal? |

Deeper Computational Modeling of Molecular Interactions

Computational chemistry offers a powerful lens through which to explore the intrinsic properties of this compound and predict its behavior. While no specific modeling studies have been published for this compound, the methodologies are well-established for related molecules. nih.govnih.gov

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: To determine the optimized molecular geometry, electron distribution (e.g., electrostatic potential maps), and frontier molecular orbital energies (HOMO/LUMO). This data is fundamental to understanding the molecule's reactivity.

Molecular Dynamics (MD) Simulations: To simulate the behavior of the molecule in different environments, such as in aqueous solution or in the presence of a biological macromolecule like an enzyme or DNA. nih.gov This can reveal preferred binding modes and dynamic interactions.

Quantum Mechanics/Molecular Mechanics (QM/MM): To model potential chemical reactions, such as the cleavage of the N-O bond or interactions within an enzyme active site, with high accuracy.

Virtual Screening and Docking: To predict the binding affinity of the compound against a library of known biological targets, thereby identifying potential therapeutic applications and guiding experimental work. nih.gov

Elucidation of Broader Mechanistic Pathways in Biological Systems

The phthalimide scaffold is a well-known pharmacophore present in numerous bioactive compounds, exhibiting a wide range of activities including anti-inflammatory, anti-tumor, and immunomodulatory effects. nih.govresearchgate.net The N-acyloxyphthalimide functional group, in particular, is recognized as a precursor for generating radical intermediates. acs.org This dual character suggests several intriguing, yet unanswered, questions about the potential biological mechanisms of this compound.

Future research should aim to elucidate these pathways:

Radical-Mediated Activity: A primary unanswered question is whether this compound can act as a pro-drug, releasing reactive radical species under physiological conditions. Investigations could explore if it can generate nitrogen-centered radicals capable of interacting with biological macromolecules, a mechanism that has been proposed for other N-acyloxyphthalimides in synthetic contexts. acs.org

Enzyme Inhibition: Many phthalimide derivatives exert their biological effects by inhibiting specific enzymes. nih.gov Screening assays against various enzyme classes (e.g., kinases, methyltransferases, hydrolases) could reveal specific biological targets.

Interactions with Nucleic Acids: The planar phthalimide ring system suggests a potential for intercalation with DNA or RNA, a mechanism common to many cytotoxic agents. Biophysical studies would be needed to explore this possibility.

Metabolic Fate: Understanding how the compound is metabolized in biological systems is crucial. Studies should investigate its enzymatic degradation, particularly the hydrolysis of the ester and N-O bonds, to identify its metabolites and their potential biological activities.

Exploration of New Application Areas in Materials Science and Chemical Biology

Beyond potential pharmaceutical applications, the unique chemical structure of this compound makes it a candidate for exploration in materials science and as a tool in chemical biology.

Materials Science: Phthalimide-containing polymers are known for their thermal stability and dielectric properties. Future work could investigate the incorporation of this compound as a monomer or additive in polymer synthesis. The reactive N-O bond could serve as a thermal or photochemical initiation site for polymerization or cross-linking, creating novel functional materials.

Chemical Biology: N-acyloxyphthalimides have been utilized as redox-active esters for cross-coupling reactions. researchgate.net This reactivity could be harnessed to develop new bioconjugation strategies. For example, the compound could be used as a tool to label proteins or other biomolecules through radical-mediated C-H functionalization. Its use in the photocatalytic synthesis of lipids for the formation of protocell vesicles highlights the potential for application in synthetic biology and research into the origins of life. researchgate.net

Q & A

What are the common synthetic routes for preparing 1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate, and how can reaction conditions be optimized to improve yield?

Classification : Basic

Answer :

The synthesis typically involves coupling isoindolinone derivatives with activated aromatic esters. Acyl chlorides (e.g., benzoyl chloride derivatives) are commonly used as intermediates to form ester linkages under basic conditions. For example, 2-methoxybenzoic acid can be converted to its acyl chloride, which reacts with 1,3-dioxoisoindoline in the presence of a base like triethylamine.

Optimization Strategies :

- Temperature Control : Maintain reaction temperatures between 0–25°C to minimize side reactions.

- Solvent Selection : Use anhydrous dichloromethane or tetrahydrofuran (THF) to enhance reactivity.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation .

How can discrepancies between calculated and observed spectroscopic data (e.g., NMR or IR) be resolved during characterization?

Classification : Advanced

Answer :

Discrepancies often arise from dynamic effects (e.g., tautomerism) or improper solvent referencing. Methodological approaches include:

- Computational Validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra using software like Gaussian or ORCA.

- Solvent Calibration : Ensure deuterated solvents are properly referenced (e.g., residual proton signals in DMSO-d6 at 2.50 ppm).

- Variable-Temperature NMR : Identify conformational flexibility by acquiring spectra at different temperatures .

What strategies are recommended for refining the crystal structure of this compound when encountering high R-factor values or disorder?

Classification : Advanced

Answer :

Use crystallographic refinement software like SHELXL to address challenges:

- Constraints/Restraints : Apply geometric constraints to disordered regions (e.g., aromatic ring planarity).

- TWIN/BASF Commands : Model twinning by inverting domain matrices for pseudo-symmetrical crystals.

- Hydrogen Handling : Fix H-atom positions using riding models or refine isotropically for high-resolution data (<0.8 Å).

Table 1 : Example Refinement Parameters from a Related Isoindolinone Derivative

| Parameter | Value |

|---|---|

| R-factor (R1) | 0.052 |

| wR-factor (wR2) | 0.122 |

| Reflections (I > 2σ(I)) | 3773 |

| H-atom treatment | Constrained |

How can graph set analysis interpret hydrogen bonding patterns in the crystal structure?

Classification : Advanced

Answer :

Apply Etter’s graph set notation to categorize hydrogen bonds:

- Motif Identification : Assign descriptors like (donor-acceptor chains) or (eight-membered rings).

- Software Tools : Use Mercury or CrystalExplorer to visualize and quantify interactions.

- Impact on Packing : Strong N–H···O bonds often form 1D chains, while weaker C–H···O interactions stabilize 3D frameworks .

What in vitro assays evaluate the biological activity of this compound, and how can molecular docking be integrated?

Classification : Advanced

Answer :

- Enzyme Inhibition Assays : Use fluorescence-based or calorimetric methods (e.g., IC50 determination against kinases or proteases).

- Molecular Docking :

How should researchers address crystallographic twinning or pseudo-symmetry in space group determination?

Classification : Advanced

Answer :

- Data Analysis : Use PLATON ’s ADDSYM tool to check for missed symmetry.

- Twin Refinement : In SHELXL , apply TWIN/BASF instructions with HKLF5 format data.

- Validation : Cross-verify with the R-value ratio () and merging statistics (e.g., ) .

What safety protocols are critical when handling this compound during acylation reactions?

Classification : Basic

Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.